![molecular formula C19H16N6OS2 B13360665 2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, a thiazole ring, and a cyclopenta[b]thiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetraazole ring, the thiazole ring, and the cyclopenta[b]thiophene core, followed by their coupling to form the final compound. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate ring formation and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-tetrazol-5-yl)-3-(1,3-thiazol-2-yl)benzene: Similar in structure but lacks the cyclopenta[b]thiophene core.
2-(1H-tetrazol-1-yl)-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Similar but without the thiazole ring.
Uniqueness
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C19H16N6OS2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-(tetrazol-1-yl)-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H16N6OS2/c26-17(21-10-12-3-1-4-13(9-12)18-20-7-8-27-18)16-14-5-2-6-15(14)28-19(16)25-11-22-23-24-25/h1,3-4,7-9,11H,2,5-6,10H2,(H,21,26) |
Clave InChI |
VOUGDIUYZFQVDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC(=CC=C3)C4=NC=CS4)N5C=NN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


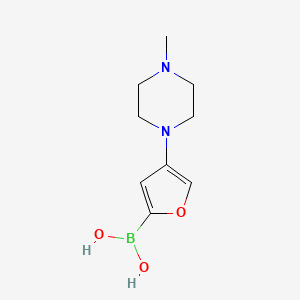
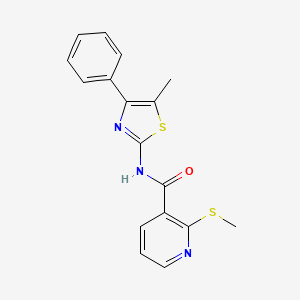
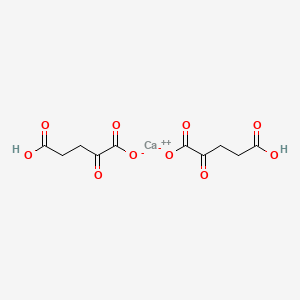
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
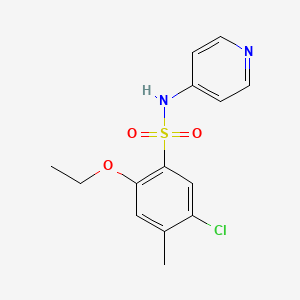
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
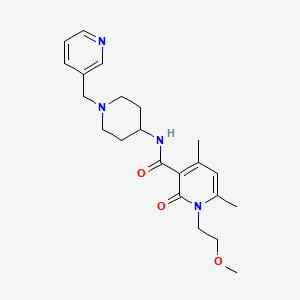
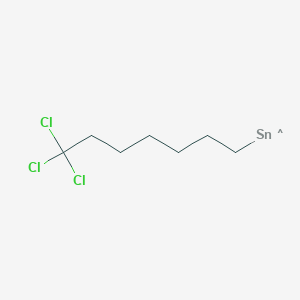
![4'-Cyano-[1,1'-biphenyl]-4-yl 2-(methylthio)nicotinate](/img/structure/B13360651.png)
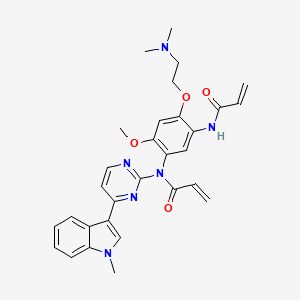

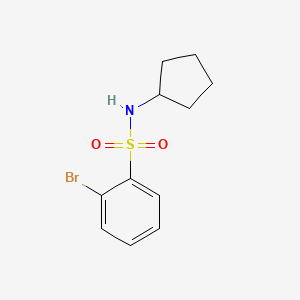
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
